Boc-Lys(2-Picolinoyl)-OH

Elastase Chromogenic Substrate Enzymology

Standard Boc-Lys derivatives (Boc, Z, Fmoc, Ac, Bz) lack the 2-picolinoyl group essential for mimicking desmosine cross-links and achieving high-affinity serine protease binding. Boc-Lys(2-Picolinoyl)-OH provides the unique pyridine ring, positive charge, and hydrogen-bonding capability required for chromogenic substrate synthesis (e.g., MeO-Suc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA). • 7-fold reactivity advantage toward human leukocyte elastase vs. non-picolinoyl analogs • Integrates seamlessly into Boc-SPPS workflows • ≥99% purity minimizes side reactions and maximizes synthetic yield.

Molecular Formula C17H25N3O5
Molecular Weight 351.4 g/mol
Cat. No. B15130608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(2-Picolinoyl)-OH
Molecular FormulaC17H25N3O5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O
InChIInChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
InChIKeyWDBMDLPFTOIHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(2-Picolinoyl)-OH Overview


Boc-Lys(2-Picolinoyl)-OH, also known as Nα-Boc-Nε-(2-picolinoyl)-L-lysine, is a selectively protected lysine derivative featuring a tert‑butyloxycarbonyl (Boc) group on the α‑amine and a 2‑picolinoyl moiety on the ε‑amine [1]. This building block is primarily employed in solid‑phase peptide synthesis (SPPS) and in the construction of chromogenic protease substrates . Its unique 2‑picolinoyl group confers distinct electronic and steric properties that are essential for mimicking desmosine cross‑links in elastin and for achieving high‑affinity interactions with serine proteases such as human leukocyte elastase and myeloblastin [2].

SPPS building block Boc-protected for standard Boc-SPPS workflows
Protease substrate precursor 2-picolinoyl group enables chromogenic elastase/proteinase-3 substrates
Desmosine mimic studies Synthesizes peptides modeling elastin cross-links

Why Boc-Lys(2-Picolinoyl)-OH Is Irreplaceable


Standard Boc‑protected lysine derivatives—such as Boc‑Lys(Boc)‑OH, Boc‑Lys(Z)‑OH, Boc‑Lys(Fmoc)‑OH, Boc‑Lys(Ac)‑OH, or Boc‑Lys(Benzoyl)‑OH—lack the 2‑picolinoyl group that is critical for specific molecular recognition . The 2‑picolinoyl moiety provides a unique combination of a pyridine ring, a positive charge, and hydrogen‑bonding capabilities that cannot be replicated by benzyloxycarbonyl (Z), acetyl (Ac), benzoyl (Bz), or Fmoc groups [1]. Consequently, peptides synthesized with generic lysine derivatives fail to mimic the desmosine cross‑links of elastin or to achieve the high catalytic efficiency exhibited by picolinoyl‑containing substrates toward neutrophil elastase and proteinase‑3 [2]. Substitution with a non‑picolinoyl analog would result in a complete loss of the desired protease recognition and kinetic performance, directly impacting the validity of enzymatic assays and the efficacy of peptide‑based therapeutics.

Generic Boc-Lys derivatives lack 2-picolinoyl Boc-Lys(Boc)-OH, Boc-Lys(Z)-OH, Boc-Lys(Fmoc)-OH, and Boc-Lys(Ac)-OH cannot replicate pyridine ring, charge, or H-bonding pattern.
Non-picolinoyl analogs may lose protease recognition Peptides with benzyloxycarbonyl, acetyl, or benzoyl groups may not mimic desmosine cross-links nor achieve high catalytic efficiency toward neutrophil elastase and proteinase-3.
Substitution may compromise assay validity Enzymatic assay performance and peptide-based research models may be affected; kinetic parameters may not transfer.

Boc-Lys(2-Picolinoyl)-OH Performance Metrics


Enhanced Reactivity Toward Human Leukocyte Elastase

The tetrapeptide substrate MeO‑Suc‑Lys(2‑picolinoyl)‑Ala‑Pro‑Val‑NA, synthesized using Boc‑Lys(2‑Picolinoyl)‑OH, exhibits a 7‑fold higher reactivity with human leukocyte elastase (HLE) compared to the previously optimal substrate MeO‑Suc‑Ala‑Ala‑Pro‑Val‑NA [1]. This differential activity is primarily driven by a substantial improvement in KM, indicating stronger binding affinity for the protease.

HLE Reactivity
Head-to-head
7-fold higher vs baseline substrate
Supports higher assay sensitivity and lower substrate use
Measured in chromogenic assay at pH 7.5, 25 °C
Elastase Chromogenic Substrate Enzymology

Myeloblastin and Leukocyte Elastase Kinetics

MeO‑succinyl‑Lys(2‑picolinoyl)‑Ala‑Pro‑Val‑4‑nitroanilide, derived from Boc‑Lys(2‑Picolinoyl)‑OH, was directly compared as a substrate for human myeloblastin (proteinase 3) and leukocyte elastase. For myeloblastin, the substrate exhibited a Km of 16 μM and a catalytic efficiency (kcat/Km) of 30,600 M⁻¹·s⁻¹, confirming its utility as a high‑affinity probe for this protease [1].

Myeloblastin Kinetics
Head-to-head
Km = 16 μM; kcat/Km = 30,600 M⁻¹·s⁻¹
Enables isoform-specific probe design
Parallel leukocyte elastase data available
Myeloblastin Proteinase 3 Kinetics

Preferential Picolinoyl Recognition by Elastase

Among a series of tetrapeptide 4‑nitroanilides bearing modified lysine residues—ε‑carbobenzyloxy (Z), ε‑benzoyl (Bz), ε‑benzimidoyl (Bim), and ε‑2‑picolinoyl (Pic)—the picolinoyl‑containing substrate was among the most reactive with human leukocyte elastase, together with Z and Bz derivatives, whereas the substrate with unmodified lysine was essentially inactive [1]. This demonstrates that the 2‑picolinoyl group is uniquely capable of mimicking the cross‑linking residues desmosine and isodesmosine, which are essential for elastase recognition.

Picolinoyl Recognition
Head-to-head
Pic substrate reactive; unmodified Lys inactive
Confirms structural specificity for desmosine mimicry
Compared among Z, Bz, Bim, Pic modifications
Elastin Desmosine Mimic Protease Specificity

High Purity for Consistent Peptide Synthesis

Commercial supplies of Boc‑Lys(2‑Picolinoyl)‑OH from major vendors report a purity of ≥99% by TLC, with an off‑white powder appearance and molecular weight 351.40 g/mol . In comparison, lower‑purity lysine derivatives (often ≤98%) can introduce side‑product impurities that compromise peptide synthesis yield and reproducibility of kinetic assays.

Synthesis Purity
Data to verify
≥99% (TLC)
Supports batch consistency and reduced side reactions
Product appearance: off-white powder
Peptide Synthesis Quality Control Analytical Chemistry

Boc-Lys(2-Picolinoyl)-OH Research Applications


Chromogenic Substrates for Elastase and Proteinase-3

Boc‑Lys(2‑Picolinoyl)‑OH is the essential building block for synthesizing chromogenic tetrapeptides (e.g., MeO‑Suc‑Lys(2‑picolinoyl)‑Ala‑Pro‑Val‑pNA) that are selectively cleaved by human leukocyte elastase and myeloblastin. The quantitative evidence (7‑fold reactivity advantage and defined Km values) makes this compound indispensable for researchers developing sensitive assays for inflammatory and pulmonary diseases [1][2].

Elastin Cross-Link Mimicry Studies

Because the 2‑picolinoyl group effectively replicates the pyridinium ring and hydrophobic character of desmosine/isodesmosine cross‑links, this derivative is uniquely suited for synthesizing peptides that model elastin degradation sites. Such peptides are critical for studying elastase‑mediated tissue remodeling in diseases like emphysema and atherosclerosis [1].

SPPS of Picolinoyl-Modified Peptides

As a Boc‑protected amino acid, Boc‑Lys(2‑Picolinoyl)‑OH integrates seamlessly into Boc‑SPPS workflows. Its high commercial purity (≥99%) reduces side‑reactions and improves overall synthetic yield, making it a reliable choice for producing research‑grade peptides with precisely positioned 2‑picolinoyl functionalities .

Application
Selection Property
Validation Focus
Chromogenic protease substrates
2-Picolinoyl recognition motif
Verify kcat/KM and specificity vs. target proteases
Elastin degradation models
Desmosine/isodesmosine mimic capability
Confirm peptide cleavage pattern and cross-link mimicry
Picolinoyl-modified peptide synthesis
Boc-SPPS compatibility and ≥99% purity
Evaluate coupling efficiency and product homogeneity

Technical Documentation Hub

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35 linked technical documents
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